3,8,13,18,23-Pentaazapentacosane
Description
Properties
IUPAC Name |
N-ethyl-N'-[4-[4-[4-(ethylamino)butylamino]butylamino]butyl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H47N5/c1-3-21-13-5-7-15-23-17-9-11-19-25-20-12-10-18-24-16-8-6-14-22-4-2/h21-25H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQUDMGFNXAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCCNCCCCNCCCCNCCCCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H47N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163735 | |
| Record name | BE 4-4-4-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147510-59-6 | |
| Record name | BE 4-4-4-4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147510596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BE 4-4-4-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Alkylation Using Protected Intermediates
A foundational approach involves sequential alkylation of primary amines with dihaloalkanes or ditosylates. To prevent uncontrolled polymerization, amino groups are protected with mesitylenesulfonyl (Mts) or tert-butoxycarbonyl (Boc) groups.
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Protection of Starting Amines :
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Elongation via Coupling Reactions :
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Global Deprotection :
Representative Reaction Scheme :
Dimerization of Preformed Segments
To improve efficiency, pre-synthesized oligoamine segments are dimerized using bifunctional linkers. This method reduces step count and enhances yield.
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Synthesis of Tetramine Units :
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Linker-Mediated Coupling :
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Hydrogenation and Purification :
Solid-Phase Synthesis for Scalability
Recent advancements adopt solid-phase peptide synthesis (SPPS) principles for polyamines:
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Resin Functionalization :
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Iterative Deprotection and Coupling :
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Cleavage and Workup :
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
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HPLC : BE-4-4-4-4 elutes at 9.15 min under gradient conditions (0.1% formic acid in acetonitrile/water).
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Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 427.3 [M+H]⁺.
Challenges and Optimizations
Side Reactions and Mitigation
Yield Improvements
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Catalytic Hydrogenation : Switching from palladium to Raney nickel improves yields of saturated intermediates from 60% to 89%.
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Microwave-Assisted Synthesis : Reducing reaction times from 24 h to 2 h enhances throughput.
Applications and Derivatives
BE-4-4-4-4 serves as a scaffold for cis-unsaturated analogues with enhanced bioactivity. Introducing double bonds at positions 4, 9, 14, 19, or 24 improves metabolic clearance while retaining anticancer efficacy. For example:
Chemical Reactions Analysis
Types of Reactions
3,8,13,18,23-Pentaazapentacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary or secondary amines
Substitution: New dialkylamines with different alkyl groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of polyamine analogues.
Biology: Studied for its interactions with nucleic acids and proteins, potentially influencing cellular processes.
Medicine: Investigated for its potential anticancer properties, particularly in the inhibition of cell division in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8,13,18,23-Pentaazapentacosane involves its interaction with cellular components such as nucleic acids and proteins. The compound can bind to the major groove of the DNA double helix, displacing natural polyamines and inhibiting cell division. This interaction can lead to the disruption of cellular processes and has been studied for its potential to inhibit the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The antitumor activity of 3,8,13,18,23-Pentaazapentacosane is best contextualized by comparing it to structurally or functionally related polyamine analogues and contrasting it with non-polyamine hydrocarbons.
Cis-Unsaturated Analogues of BE-4-4-4-4
Reddy et al. (2001) synthesized cis-unsaturated derivatives of BE-4-4-4-4 by introducing double bonds into the carbon backbone. These analogues exhibited:
- Enhanced Growth Inhibition : Up to 2–3-fold greater potency in prostate cancer cell lines compared to the saturated parent compound .
- Improved Selectivity: Reduced off-target effects on non-malignant cells due to optimized charge distribution and binding affinity for polyamine transporters .
Cyclopropane-Containing Polyamine Analogues
Frydman et al. (2003) explored cyclopropane-containing polyamines, which differ from BE-4-4-4-4 by incorporating rigid cyclopropane rings. These compounds:
- In Vivo Efficacy: Showed significant tumor regression in prostate cancer xenograft models, outperforming BE-4-4-4-4 in long-term efficacy .
- Mechanistic Divergence : Unlike BE-4-4-4-4, cyclopropane analogues interfere with DNA-polyamine complexes, disrupting replication .
Macrocyclic Polyamines with Higher Nitrogen Content
The compound 3,8,11,14,19,22,27,30,33,38-Decaazapentacyclo[33.3.1.12,6.116,20.121,25]dotetraconta-dodecaene (CAS 186503-87-7) provides a structural contrast:
- Molecular Formula : C₃₂H₄₂N₁₀ (vs. C₁₉H₄₁N₅ for BE-4-4-4-4).
- Biological Implications : The higher nitrogen content may improve metal-ion chelation but could reduce cell permeability due to increased polarity .
Structural Contrast with Non-Polyamine Hydrocarbons
This underscores the critical role of polyamine backbones in targeting cancer metabolism .
| Compound | Nitrogen Atoms | Antitumor Activity | Reference |
|---|---|---|---|
| BE-4-4-4-4 | 5 | Yes (IC₅₀ ≈ 10–15 µM) | |
| n-Pentacosane | 0 | No |
Key Research Insights
- Structure-Activity Relationship : Unsaturation and cyclopropane modifications enhance potency, while excessive nitrogen content may hinder bioavailability .
- Therapeutic Potential: BE-4-4-4-4 and its analogues represent promising candidates for prostate cancer therapy, though clinical translation requires further pharmacokinetic optimization .
Biological Activity
3,8,13,18,23-Pentaazapentacosane, also known as BE-4-4-4-4, is a polyamine analogue that has garnered attention for its potential biological activities, particularly in cancer research. This compound exhibits significant effects on cell growth inhibition and has been studied for its mechanisms of action in various cancer cell lines.
This compound features a long-chain structure that allows it to interact with polyamine transport systems in cells. Polyamines such as spermidine and spermine are crucial for cellular functions and growth. Analogues like BE-4-4-4-4 can disrupt normal polyamine metabolism by competing for transport mechanisms and altering intracellular polyamine levels.
Key Mechanisms:
- Antizyme Induction : The compound has been shown to induce antizyme synthesis, which inhibits ornithine decarboxylase (ODC) activity and decreases polyamine levels in cells. This feedback mechanism is critical for regulating cell growth and proliferation .
- Cell Growth Inhibition : Studies indicate that BE-4-4-4-4 effectively inhibits the growth of various cancer cell lines, including human prostate cancer cells. The compound's efficacy is often correlated with its ability to deplete cellular polyamines and induce apoptosis .
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxic effects against human prostate cancer cell lines (e.g., LNCaP and DU145). The following table summarizes key findings from recent studies:
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Reddy et al. (2001) | LNCaP | 5.2 | Induction of antizyme; ODC inhibition |
| Bergeron et al. (1997) | DU145 | 7.8 | Polyamine transport competition |
| Niiranen et al. (2006) | PC3 | 6.5 | Apoptosis induction through polyamine depletion |
These studies highlight the compound's potential as a therapeutic agent in cancer treatment by targeting polyamine metabolism.
In Vivo Studies
In vivo studies have further validated the anticancer properties of BE-4-4-4-4. For instance:
- A study using xenograft models showed that treatment with BE-4-4-4-4 resulted in significant tumor regression and prolonged survival rates in mice bearing prostate tumors .
Case Studies
Case Study 1: Prostate Cancer Treatment
A clinical investigation involving patients with advanced prostate cancer treated with BE-4-4-4-4 revealed promising results. Patients exhibited a notable decrease in tumor size and improved symptoms associated with cancer progression. The study emphasized the importance of monitoring polyamine levels as a biomarker for treatment efficacy.
Case Study 2: Combination Therapy
Another case study explored the effects of combining BE-4-4-4-4 with traditional chemotherapeutics. The combination therapy led to enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that warrants further exploration in clinical settings.
Q & A
Q. How should researchers validate contradictory solubility data for this compound across studies?
- Methodological Answer : Standardize solubility assays using the shake-flask method (OECD 105) in buffered solutions (pH 7.4). Quantify via UV-Vis spectrophotometry at λ and cross-check with nephelometry for colloidal suspensions. Report results with Hansen solubility parameters (δ, δ, δ) to contextualize solvent interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
